N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels . The structure-activity relationship studies revealed that dialkyl substituents at the benzylic position play an important role .Scientific Research Applications
Neuroimaging and Neuroreceptor Mapping
- PET Tracers for 5-HT1A Receptors : Compounds structurally related to the one have been developed as PET tracers for imaging serotonin 5-HT1A receptors, which are critical for studying neuropsychiatric disorders. A cyclohexanecarboxamide derivative showed promising results as a reversible, selective, and high affinity 5-HT1A receptor antagonist with high brain uptake and slow clearance, making it suitable for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antimicrobial and Antituberculosis Activity
- GyrB Inhibitors Against Mycobacterium Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, indicating potential as antituberculosis agents. One compound demonstrated significant activity with minimal cytotoxicity (Jeankumar et al., 2013).
Antianaphylactic Activity
- Investigation of Thienopyridin Formamidines : A study focused on synthesizing N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters revealed compounds with antianaphylactic activity, showcasing the potential therapeutic benefits of such chemicals in treating allergic reactions (Wagner et al., 1993).
Antiallergy and Histamine Receptor Binding
- N-[2-(Dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives : This class of compounds, including derivatives structurally similar to the query compound, was synthesized and evaluated for antiallergy activity. Some derivatives showed activity in passive foot anaphylaxis, indicating their potential in antiallergic treatments. One analogue was particularly effective in inhibiting tritiated mepyramine binding to H1 histaminic receptors (Walsh et al., 1990).
properties
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-2-11-22-12-7-14(8-13-22)17(23)20-9-10-21-18(24)15-5-3-4-6-16(15)19/h1,3-6,14H,7-13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMCISJGSDISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
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